REACTION_SMILES
|
[C:12](=[O:13])([O-:14])[O-:15].[CH2:22]([Cl:23])[Cl:24].[CH3:1][C:2](=[O:3])[CH3:4].[Cl:18][CH2:19][CH2:20][Br:21].[K+:16].[K+:17].[SH:5][c:6]1[n:7]([CH3:11])[cH:8][cH:9][n:10]1>>[S:5]([c:6]1[n:7]([CH3:11])[cH:8][cH:9][n:10]1)[CH2:20][CH2:19][Cl:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1ccnc1S
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ccnc1SCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |